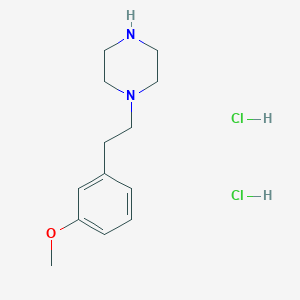
1-(3-Methoxyphenethyl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxyphenethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17ClN2O. It is an arylpiperazine derivative, which is a class of compounds known for their significant pharmacological activities. This compound is primarily used in scientific research and as an intermediate in the synthesis of various pharmaceuticals .
作用机制
Target of Action
1-(3-Methoxyphenethyl)piperazine dihydrochloride is an arylpiperazine compound . Arylpiperazines are a class of chemical compounds which contain a phenylpiperazine substructure. They are known to be important intermediates in the preparation of various pharmaceuticals .
Mode of Action
It is known that arylpiperazines are often used in the treatment of depression and post-traumatic stress . They are thought to interact with serotonin and dopamine receptors in the brain, which play a crucial role in mood regulation .
Biochemical Pathways
Given its classification as an arylpiperazine, it is likely to be involved in the modulation of serotonin and dopamine neurotransmission . These neurotransmitters are involved in numerous physiological processes, including mood regulation, sleep, appetite, and cognition.
Pharmacokinetics
It is known to be soluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound are likely to be related to its interaction with serotonin and dopamine receptors. By modulating the activity of these neurotransmitters, it may help to alleviate symptoms of depression and post-traumatic stress .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature . .
准备方法
The synthesis of 1-(3-Methoxyphenethyl)piperazine dihydrochloride typically involves the reaction of 3-methoxyphenethylamine with piperazine under specific conditions. The reaction is usually carried out in the presence of a solvent such as methanol or ethanol, and the product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
化学反应分析
1-(3-Methoxyphenethyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
科学研究应用
1-(3-Methoxyphenethyl)piperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
相似化合物的比较
1-(3-Methoxyphenethyl)piperazine dihydrochloride can be compared with other arylpiperazine derivatives, such as:
1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride: Known for its use in the treatment of angina pectoris.
1-(3-Methoxyphenyl)piperazine dihydrochloride: Used as an intermediate in the synthesis of various pharmaceuticals.
属性
IUPAC Name |
1-[2-(3-methoxyphenyl)ethyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-12(11-13)5-8-15-9-6-14-7-10-15;;/h2-4,11,14H,5-10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYICRUHFGEWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCN2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-2-{[1-(oxolane-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2952449.png)

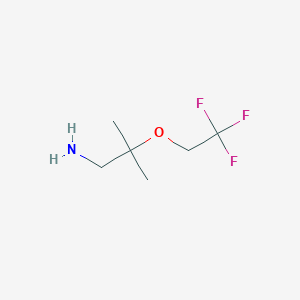
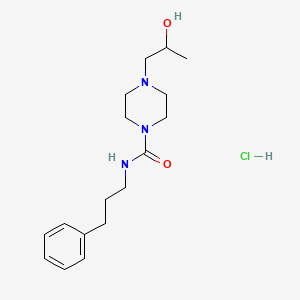
![2-phenyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2952453.png)
![2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2952454.png)

![5-chloro-2-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2952457.png)
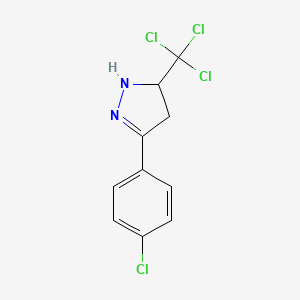
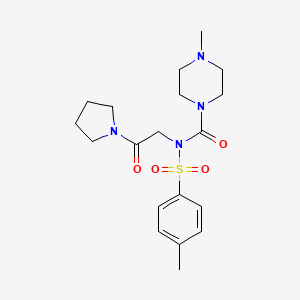
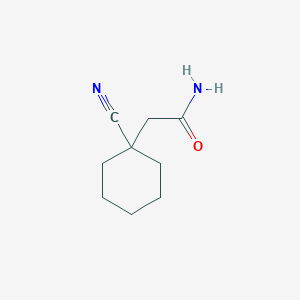
![Imidazo[1,2-a]pyridine-8-carboximidamide;hydrochloride](/img/structure/B2952465.png)
![2-{4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2952467.png)

